1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZBCLSVVDPFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167707 |

Source

|

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163685-38-9 |

Source

|

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163685-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHO-METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAS number 163685-38-9 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties of CAS 163685-38-9 (ortho-Metoprolol)

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound identified by CAS number 163685-38-9. This molecule, known by several synonyms including ortho-Metoprolol and Metoprolol EP Impurity E, is of significant interest to researchers in pharmaceutical sciences and drug development. It is recognized both as a key synthetic intermediate for the beta-blocker bisoprolol and as a known impurity in the synthesis of metoprolol.[1][2] Understanding its fundamental chemical and physical characteristics is crucial for its effective use in synthesis, for analytical method development, and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document synthesizes available data to provide a detailed resource for laboratory professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The compound is unambiguously defined by the following identifiers and structural features.

-

IUPAC Name: 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1][3]

-

Synonyms: ortho-Metoprolol, (2RS)-1-[2-(2-Methoxyethyl)phenoxy]- 3-[(1-methylethyl)amino]propan-2-ol, Metoprolol impurity 1, Metoprolol EP Impurity E[2][4][5][6]

-

CAS Number: 163685-38-9

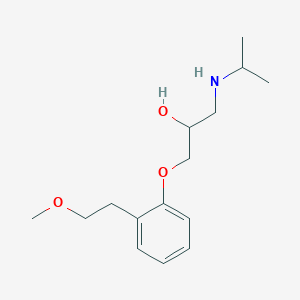

Chemical Structure

The molecular structure of CAS 163685-38-9 is depicted below. It features a phenoxy propanolamine backbone, which is characteristic of many beta-blockers. Key functional groups include a secondary amine, a secondary alcohol, an ether, and an aromatic ring.

Caption: 2D Chemical Structure of CAS 163685-38-9.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as handling and storage requirements.

| Property | Value | Source | Significance in Drug Development & Research |

| Physical State | White to Off-White Solid | [2] | Affects handling, formulation (e.g., for tableting), and dissolution rates. |

| Melting Point | 64 - 66 °C | [2] | A key indicator of purity. A sharp melting range suggests high purity. Important for manufacturing processes like hot-melt extrusion. |

| Boiling Point | 398.6 ± 37.0 °C (Predicted) | [2] | Indicates thermal stability. As a predicted value, it should be confirmed experimentally if high-temperature processing is required. |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] | Crucial for formulation development. Limited aqueous solubility can pose challenges for oral bioavailability and requires formulation strategies like salt formation or use of excipients. |

| pKa | 13.87 ± 0.20 (Predicted) | [2] | The pKa of the secondary amine is critical. It determines the ionization state at physiological pH (approx. 7.4), which governs solubility, receptor binding, and cell membrane permeability. |

| LogP | 1.6132 (Predicted) | [4] | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 1.61 suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[1] |

Computational Data and Molecular Descriptors

In modern drug discovery, computational models are used to predict the properties of molecules, saving time and resources. These descriptors provide insight into a molecule's potential pharmacokinetic behavior.

| Descriptor | Value | Source | Relevance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 50.72 Ų | [4] | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 2 | [4] | The number of N-H and O-H bonds. Important for receptor binding and solubility. Following Lipinski's Rule of Five, a value ≤ 5 is favorable for oral absorption. |

| Hydrogen Bond Acceptors | 4 | [4] | The number of N and O atoms. Also critical for binding and solubility. A value ≤ 10 is favored by Lipinski's Rule of Five. |

| Rotatable Bonds | 9 | [4] | Indicates molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability. A value ≤ 10 is generally considered favorable. |

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The following information is derived from available safety data.

-

GHS Classification:

-

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and kept under an inert atmosphere.[2][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[4]

-

Experimental Protocols & Workflows

To ensure data integrity, standardized experimental protocols are essential. Below is a representative workflow for the structural confirmation and purity assessment of a new batch of CAS 163685-38-9.

Workflow: Identity and Purity Confirmation

Caption: Workflow for analytical validation of CAS 163685-38-9.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a method to assess the purity of ortho-Metoprolol.

-

System Preparation:

-

HPLC System: A standard analytical HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 275 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of CAS 163685-38-9 standard or sample.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.

-

Monitor the chromatogram for the main peak corresponding to the compound and any impurity peaks.

-

-

Data Interpretation:

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area Percent method). The purity should typically be ≥98% for use as a reference standard.[4]

-

Conclusion

CAS 163685-38-9, or ortho-Metoprolol, is a well-characterized molecule with defined physicochemical properties. Its moderate lipophilicity and predicted molecular descriptors align with characteristics favorable for pharmaceutical development. The available data on its melting point, solubility, and safety provide a solid foundation for its handling and application in a research setting. As a known impurity and synthetic intermediate, the analytical protocols outlined here are crucial for quality control and ensuring the integrity of related pharmaceutical products.

References

-

Metoprolol EP Impurity E | 163685-38-9 - SynZeal. [Link]

-

Metoprolol Dimer - Allmpus - Research and Development. [Link]

-

CAS No : 163685-38-9| Product Name : Metoprolol Succinate - Impurity E - Pharmaffiliates. [Link]

Sources

- 1. 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol|CAS 163685-38-9 [benchchem.com]

- 2. 163685-38-9 | CAS DataBase [m.chemicalbook.com]

- 3. ortho-Metoprolol | CAS 163685-38-9 | LGC Standards [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. Metoprolol EP Impurity E | 163685-38-9 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. aceschem.com [aceschem.com]

Biological activity of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

An In-depth Technical Guide to the Biological Activity of Metoprolol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biological activity of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol. As a cornerstone therapeutic agent in cardiovascular medicine, Metoprolol's efficacy is rooted in its precise molecular interactions and subsequent physiological effects. This document elucidates its mechanism of action as a cardioselective β1-adrenergic receptor antagonist, details its pharmacokinetic and pharmacodynamic profiles, and provides validated experimental protocols for assessing its biological activity. By integrating fundamental pharmacology with practical, field-proven methodologies, this guide serves as an essential resource for researchers engaged in the study of adrenergic signaling and the development of cardiovascular therapeutics.

Introduction

Metoprolol is a second-generation β-adrenergic receptor antagonist that exhibits high selectivity for the β1-adrenoceptor subtype, which is predominantly located in cardiac tissue.[1][2] Chemically, it is a propanolamine derivative, recognized for its role as an antihypertensive, antianginal, and antiarrhythmic agent.[3][4] First synthesized in 1969, Metoprolol has become one of the most widely prescribed medications for cardiovascular diseases, including hypertension, angina pectoris, myocardial infarction, and heart failure.[1][5] Its therapeutic success is a direct consequence of its targeted biological activity, which mitigates the effects of excessive catecholamine stimulation on the heart.[6][7]

This guide offers a deep dive into the molecular and physiological activities of Metoprolol, bridging the gap between its chemical properties and its clinical applications.

Chemical and Physical Properties

Understanding the physicochemical properties of Metoprolol is fundamental to appreciating its behavior in biological systems. It is a moderately lipophilic compound, a characteristic that influences its absorption, distribution, and ability to cross the blood-brain barrier.[1]

| Property | Value | Source |

| IUPAC Name | (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | [1] |

| Molecular Formula | C15H25NO3 | [8] |

| Molecular Weight | 267.37 g/mol | [9] |

| CAS Number | 51384-51-1 | [1] |

| Melting Point | 120 °C (248 °F) | [1] |

| Formulations | Tartrate and Succinate salts for immediate and extended-release | [3] |

Mechanism of Action: Selective β1-Adrenergic Blockade

The primary biological activity of Metoprolol stems from its role as a competitive antagonist at the β1-adrenergic receptor.[1][6] It has no intrinsic sympathomimetic activity (ISA), meaning it does not weakly activate the receptor it blocks.[2]

Causality of Action: In states of stress or disease, the sympathetic nervous system releases catecholamines like norepinephrine and epinephrine. These hormones bind to β1-adrenergic receptors on cardiac myocytes, which are Gs protein-coupled receptors (GPCRs).[7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates key targets, including L-type calcium channels and phospholamban. The net effect is an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[1][6]

Metoprolol competitively binds to these β1 receptors, preventing catecholamines from initiating this signaling cascade.[1][7] This blockade directly results in:

-

Reduced Heart Rate: By slowing the spontaneous depolarization rate of pacemaker cells in the sinoatrial node.[6]

-

Decreased Myocardial Contractility: By reducing calcium influx into cardiac cells during depolarization.[7]

-

Lowered Blood Pressure: Achieved through a combination of reduced cardiac output and inhibition of renin release from the kidneys, as renin secretion is also mediated by β1 receptors.[2][7]

At higher doses, Metoprolol's selectivity for β1 receptors can diminish, leading to the blockade of β2-adrenoceptors, which are primarily located in the bronchial and vascular smooth muscle.[2][10] This is a critical consideration for patients with respiratory conditions.

Signaling Pathway Diagram: β1-Adrenergic Receptor Blockade by Metoprolol

Caption: Metoprolol competitively blocks β1-adrenergic receptors, preventing catecholamine-induced signaling.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical efficacy and dosing regimen of Metoprolol are dictated by its pharmacokinetic profile.

-

Absorption: Metoprolol is rapidly and almost completely absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of about 50%.[6]

-

Distribution: It has a large volume of distribution (3.2 to 5.6 L/kg), indicating extensive tissue uptake.[6] Plasma protein binding is low, at approximately 12%.[1][6]

-

Metabolism: Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][11] This reliance on CYP2D6 is a source of significant inter-individual variability in plasma concentrations due to genetic polymorphisms.[1][10] Major metabolic pathways include O-demethylation and α-hydroxylation.[11]

-

Excretion: The metabolites, along with a small fraction (less than 10%) of unchanged drug, are primarily excreted via the kidneys.[6][11] The elimination half-life is typically between 3 and 7 hours.[1][2]

Summary of Key Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~50% (oral) | [1][6] |

| Protein Binding | ~12% | [1][6] |

| Volume of Distribution | 3.2 - 5.6 L/kg | [6] |

| Primary Metabolizing Enzyme | CYP2D6 | [2][11] |

| Elimination Half-life | 3 - 7 hours | [1][2] |

| Route of Excretion | Renal (primarily as metabolites) | [6][11] |

Pharmacodynamics: Physiological Consequences

The pharmacodynamic effects of Metoprolol are the direct physiological results of its β1-receptor blockade.

-

Cardiovascular Effects: The primary effects are on the heart and circulatory system. Metoprolol reduces resting heart rate, exercise-induced tachycardia, cardiac output, and both systolic and diastolic blood pressure.[2][12] By decreasing myocardial oxygen demand, it is highly effective in the management of angina pectoris.[2]

-

Renal Effects: It suppresses the release of renin from the juxtaglomerular apparatus in the kidneys, which contributes to its antihypertensive effect by down-regulating the renin-angiotensin-aldosterone system.[2][7]

-

Central Nervous System (CNS) Effects: Due to its moderate lipophilicity, Metoprolol can cross the blood-brain barrier, which may lead to CNS side effects such as fatigue and sleep disturbances.[1]

Summary of Key Pharmacodynamic Effects

| System | Effect | Mechanism |

| Heart | Negative Chronotropy (↓ Heart Rate) | Blockade of β1 receptors in the SA node.[6] |

| Negative Inotropy (↓ Contractility) | Blockade of β1 receptors in ventricular myocardium.[6] | |

| Blood Vessels | ↓ Blood Pressure | Reduced cardiac output and renin suppression.[12] |

| Kidney | ↓ Renin Release | Blockade of β1 receptors in juxtaglomerular cells.[2] |

Experimental Protocols for Assessing Biological Activity

Evaluating the biological activity of Metoprolol or novel beta-blockers requires robust and validated in vitro and in vivo assays.

In Vitro Assays

A. Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) and selectivity of Metoprolol for β1 and β2-adrenergic receptors.

-

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) that binds to beta-receptors is incubated with a source of receptors (e.g., cell membranes from CHO cells expressing human β1 or β2 receptors) in the presence of varying concentrations of unlabeled Metoprolol. The amount of radioligand displaced by Metoprolol is measured, allowing for the calculation of its inhibitory constant (Ki).

-

Step-by-Step Methodology:

-

Membrane Preparation: Culture and harvest cells expressing the target receptor. Lyse the cells and isolate the membrane fraction via differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of assay buffer containing the radioligand (e.g., [¹²⁵I]-CYP) at a concentration near its Kd.

-

50 µL of Metoprolol at various concentrations (typically a serial dilution).

-

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-selective beta-blocker like propranolol to saturate all specific binding sites.[13]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[14]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

-

Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the logarithm of Metoprolol concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

B. Functional Assay: cAMP Measurement

-

Objective: To quantify the functional antagonism of Metoprolol by measuring its ability to inhibit agonist-induced cAMP production.

-

Principle: An agonist (e.g., Isoproterenol) is used to stimulate β-adrenergic receptors on whole cells, leading to cAMP production. The assay measures how effectively different concentrations of Metoprolol can block this effect.

-

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-β1AR) in a 96-well plate and grow to confluence.[15]

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of Metoprolol in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor prevents the degradation of cAMP.[15]

-

Stimulation: Add a fixed concentration of an agonist (e.g., Isoproterenol, at its EC80) to the wells and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[16]

-

Data Analysis: Plot the cAMP levels against the logarithm of Metoprolol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the potency of Metoprolol as a functional antagonist.

-

Workflow for In Vitro Assay Cascade

Caption: A typical in vitro workflow to characterize the binding and functional activity of Metoprolol.

In Vivo Models

-

Objective: To assess the pharmacodynamic effects of Metoprolol on cardiovascular parameters in a living organism.

-

Model: Spontaneously Hypertensive Rats (SHR) are a common and relevant preclinical model for studying antihypertensive agents.

-

Methodology:

-

Animal Acclimation: Acclimate male SHR (14-16 weeks old) to laboratory conditions.

-

Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use non-invasive tail-cuff methods for measurement.

-

Dosing: Administer Metoprolol (or vehicle control) orally or via intravenous injection at various doses.

-

Monitoring: Continuously record heart rate and blood pressure before and for several hours after drug administration.

-

Challenge Study (Optional): To assess β-blockade, administer an isoproterenol challenge after Metoprolol treatment and measure the blunting of the expected tachycardic response.[2]

-

Data Analysis: Analyze the time course of changes in heart rate and mean arterial pressure compared to the vehicle-treated group. Calculate the dose-response relationship for the observed effects.

-

Therapeutic Applications and Adverse Effects

Metoprolol is a first-line therapy for a range of cardiovascular disorders.

Therapeutic Uses:

-

Hypertension: Reduces blood pressure and prevents long-term cardiovascular damage.[5][12]

-

Angina Pectoris: Decreases the frequency and severity of chest pain by reducing cardiac workload.[2][5]

-

Acute Myocardial Infarction: Reduces mortality when administered in the early phase of a heart attack.[5]

-

Congestive Heart Failure: Improves symptoms and survival in patients with stable, chronic heart failure.[5][17]

-

Arrhythmias: Controls abnormally fast heart rates.[6]

Adverse Effects: Common side effects are generally mild and related to its mechanism of action. They include:

-

Fatigue and dizziness

-

Bradycardia (slow heart rate)

-

Hypotension (low blood pressure)

-

Sleep disturbances and nightmares[1]

Conclusion

Metoprolol's biological activity is a well-defined example of targeted pharmacology. Its cardioselectivity for the β1-adrenergic receptor provides a powerful therapeutic tool to modulate cardiac function with precision. By competitively inhibiting the actions of catecholamines, Metoprolol effectively reduces heart rate, myocardial contractility, and blood pressure, forming the basis of its widespread use in treating cardiovascular disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the discovery of new molecules targeting the adrenergic system. A thorough understanding of its mechanism, pharmacokinetics, and pharmacodynamics is essential for any scientist working in the field of cardiovascular drug development.

References

-

Metoprolol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Patel, J., & Williams, B. (2024). Metoprolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006). METOPROLOL SUCCINATE Label. Retrieved from [Link]

-

MedlinePlus. (2023). Metoprolol. Retrieved from [Link]

-

PharmGKB. (n.d.). Metoprolol Pathway, Pharmacokinetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem Compound Summary for CID 4171. Retrieved from [Link]

-

Drugs.com. (2024). Metoprolol. Retrieved from [Link]

-

Correll, D. (2024, January 16). Metoprolol Pharmacology [Video]. YouTube. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Metoprolol Succinate? Synapse. Retrieved from [Link]

-

Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 25(10), 3586-3599. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Metoprolol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Radioligand Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Adenosine A2a Receptor Functional Recombinant Stable Cell Line. Data Sheet. Retrieved from [Link]

-

Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. Proceedings of the National Academy of Sciences, 99(10), 7044-7049. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In Current Protocols in Pharmacology. Retrieved from [Link]

-

Bristow, M. R. (1999). The cellular and physiologic effects of beta blockers in heart failure. The American Journal of Cardiology, 83(2A), 19C-26C. Retrieved from [Link]

- Farzam, K., & Abdullah, M. (2023). Beta Blockers. In StatPearls.

-

PubChem. (n.d.). Metoprolol Succinate. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. Retrieved from [Link]

Sources

- 1. Metoprolol - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. drugs.com [drugs.com]

- 6. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 8. PubChemLite - Metoprolol (C15H25NO3) [pubchemlite.lcsb.uni.lu]

- 9. This compound|CAS 163685-38-9 [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. ClinPGx [clinpgx.org]

- 12. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. The cellular and physiologic effects of beta blockers in heart failure [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Metoprolol as a Beta-Blocker

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol is a cornerstone therapeutic agent in cardiovascular medicine, valued for its cardioselective blockade of β1-adrenergic receptors.[1][2][3] This guide provides a detailed examination of its mechanism of action, moving beyond a surface-level description to offer a technical resource for the scientific community. We will dissect the stereochemical nuances of metoprolol, focusing on the pharmacologically active (S)-enantiomer, and clarify the nomenclature regarding its metabolites, often a point of confusion. The core of this document is a deep dive into the molecular interactions at the β1-receptor, the subsequent inhibition of the adenylyl cyclase signaling cascade, and the physiological outcomes. To ground this mechanistic understanding in practical application, we provide detailed, self-validating protocols for key in vitro assays—Radioligand Binding and functional cAMP measurement—that are fundamental to characterizing beta-blocker pharmacology. This guide is designed to serve as both a comprehensive reference and a practical handbook for professionals engaged in cardiovascular drug discovery and development.

Introduction: The Landscape of Beta-Adrenergic Blockade

The sympathetic nervous system modulates cardiovascular function primarily through the action of catecholamines, such as norepinephrine and epinephrine, on beta-adrenergic receptors (β-ARs).[2][4] These G-protein coupled receptors (GPCRs) are classified into subtypes, with β1-receptors predominantly located in cardiac tissue.[2][5] Stimulation of β1-ARs initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity, thereby elevating cardiac output.[6][7]

Beta-blockers, or beta-adrenergic antagonists, are a class of drugs that competitively inhibit this pathway.[4][8] Their therapeutic utility in conditions like hypertension, angina pectoris, and heart failure is a direct consequence of this antagonism.[1] Metoprolol is distinguished within this class as a "second-generation" beta-blocker, noted for its relative selectivity for the β1-receptor subtype, which minimizes off-target effects associated with β2-receptor blockade (e.g., bronchoconstriction).[6]

Deconstructing Metoprolol: Stereochemistry and Nomenclature

A critical aspect of metoprolol's pharmacology lies in its stereochemistry. Commercially available metoprolol is a racemic mixture of two enantiomers: (S)-metoprolol and (R)-metoprolol.[1][9] The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which exhibits significantly higher binding affinity for the β1-receptor.

The term "ortho-Metoprolol" is not a standard pharmaceutical designation. It likely arises from confusion with metoprolol's metabolites. Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][10] This process includes O-demethylation and α-hydroxylation, creating metabolites such as α-hydroxymetoprolol.[10][11] While α-hydroxymetoprolol has some beta-blocking activity, it is approximately one-tenth as potent as the parent compound.[10] For the purpose of understanding the primary mechanism of action, this guide will focus on the parent compound, specifically the (S)-enantiomer.

Core Mechanism: Competitive Antagonism at the β1-Adrenergic Receptor

The therapeutic action of metoprolol is initiated by its binding to β1-adrenergic receptors on cardiac myocytes.[1][3] As a competitive antagonist, metoprolol occupies the same binding site as the endogenous catecholamines, norepinephrine and epinephrine, but does not activate the receptor.[8] This blockade prevents the downstream signaling cascade that would normally be triggered by sympathetic stimulation.[1]

Inhibition of the Gs-Protein Signaling Pathway

Under normal physiological conditions, catecholamine binding to the β1-AR induces a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][12] cAMP acts as a crucial second messenger, primarily by activating Protein Kinase A (PKA).[7][12]

Metoprolol's blockade of the β1-AR prevents this entire sequence. By occupying the receptor, it stabilizes it in an inactive state, precluding Gs protein activation and thereby inhibiting the production of cAMP.[1][13] The resulting decrease in intracellular cAMP and PKA activity leads to reduced phosphorylation of key downstream targets, including L-type calcium channels and phospholamban, which ultimately manifests as decreased heart rate and contractility.[6]

In Vitro Pharmacological Characterization

The affinity, selectivity, and functional potency of a beta-blocker like metoprolol are quantified using a suite of in vitro assays. These experiments are foundational in drug development, providing the quantitative data necessary to predict clinical efficacy and safety.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay directly measures the affinity of a compound for a specific receptor. It utilizes a radiolabeled ligand that is known to bind to the receptor of interest. By competing with this radioligand, the affinity of an unlabeled test compound (e.g., metoprolol) can be determined.

Causality Behind Experimental Choices: The choice of a radioligand binding assay is to obtain a direct, quantitative measure of the physical interaction between the drug and its target receptor, independent of downstream biological effects. The use of both β1 and β2 receptors allows for the determination of selectivity, a key parameter for second-generation beta-blockers.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells engineered to express a high density of human β1-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to rupture the cell membranes.

-

Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[14]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled β-adrenergic antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).

-

Add increasing concentrations of the unlabeled test compound (e.g., (S)-metoprolol or (R)-metoprolol).

-

To determine non-specific binding, include control wells with a high concentration of a potent, unlabeled antagonist (e.g., propranolol).[15]

-

Add the prepared cell membranes to each well to initiate the binding reaction. The total reaction volume is typically 250 µL.[15]

-

Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]

-

-

Separation and Detection:

-

Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.[14] The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal competition curve.

-

Use non-linear regression to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Quantitative Data Summary:

| Compound | Receptor | Ki (nM) | Selectivity (β2/β1) |

| (S)-Metoprolol | β1-AR | ~4.8 | \multirow{2}{}{~35-fold} |

| β2-AR | ~170 | ||

| (R)-Metoprolol | β1-AR | ~150 | \multirow{2}{}{~1.3-fold} |

| β2-AR | ~200 |

Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from typical pharmacological profiles.

Protocol 2: Functional cAMP Assay for Antagonist Potency (IC50)

This assay measures the ability of an antagonist to inhibit the production of cAMP in response to an agonist. It provides a measure of the drug's functional potency, which is a crucial link between receptor binding and physiological effect.

Causality Behind Experimental Choices: While binding assays confirm a drug hits its target, a functional assay is essential to validate that this binding translates into a biological response (in this case, blocking the agonist-induced signal). This is a self-validating system because the assay's success depends on observing a robust signal with the agonist alone (positive control) and the subsequent, dose-dependent inhibition of that signal by the antagonist.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use a cell line expressing the β1-adrenergic receptor (e.g., CHO-β1).

-

Plate the cells in a 384-well microplate and culture overnight to allow for adherence.

-

-

Assay Procedure:

-

Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of any cAMP that is produced, thereby amplifying the signal.

-

Add increasing concentrations of the antagonist (metoprolol).

-

Add a fixed, sub-maximal concentration of a β-adrenergic agonist (e.g., Isoproterenol) to all wells (except negative controls) to stimulate cAMP production.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

-

Detection and Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Detect the amount of cAMP in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen™ assay.[16] In these assays, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of metoprolol.

-

Use non-linear regression to fit the resulting dose-response curve and determine the IC50 value, which represents the concentration of metoprolol required to inhibit 50% of the agonist-stimulated cAMP production.

-

The Role of Metabolism and Pharmacogenomics

The clinical efficacy and safety profile of metoprolol are significantly influenced by its metabolism. As previously mentioned, CYP2D6 is the primary enzyme responsible for metabolizing metoprolol.[1][10] The gene for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes in the population, including poor, intermediate, extensive, and ultrarapid metabolizers.[17][18]

-

Poor Metabolizers (PMs): Individuals with reduced or no CYP2D6 function will have higher plasma concentrations and a longer elimination half-life of metoprolol.[1] This can lead to an exaggerated therapeutic effect (e.g., profound bradycardia and hypotension) at standard doses.[17][19]

-

Ultrarapid Metabolizers (UMs): These individuals metabolize metoprolol very quickly, leading to lower plasma concentrations and potentially a reduced therapeutic effect at standard doses.[1]

This genetic variability is a critical consideration in personalizing metoprolol therapy and is an active area of research in pharmacogenomics.[20]

Conclusion

The mechanism of action of metoprolol is a well-defined example of selective, competitive antagonism at a G-protein coupled receptor. Its therapeutic success is rooted in the specific blockade of the β1-adrenergic receptor in cardiac tissue, leading to a direct inhibition of the cAMP-PKA signaling pathway. The pharmacological activity is predominantly driven by the (S)-enantiomer, a key consideration for drug development and stereospecific synthesis. A thorough understanding of this mechanism, validated by robust in vitro protocols such as radioligand binding and functional cAMP assays, is essential for the development of next-generation cardiovascular therapeutics and for optimizing the clinical use of this important drug. The influence of pharmacogenomics, particularly CYP2D6 polymorphisms, further highlights the need for a deeply technical and personalized approach to its application in medicine.

References

-

Metoprolol - StatPearls - NCBI Bookshelf. (2024-02-29). National Center for Biotechnology Information. [Link]

-

Beta-Blockers: Uses & Side Effects - Cleveland Clinic. Cleveland Clinic. [Link]

-

Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020-04-14). Ninja Nerd. [Link]

-

Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf. (2023-07-17). National Center for Biotechnology Information. [Link]

-

Prospective Clinical Trial Comparing IV Esmolol to IV Metoprolol in CT Coronary Angiography: Effect on Hemodynamic, Technical Parameters and Cost - PubMed. (2021-07-22). National Center for Biotechnology Information. [Link]

-

β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - NIH. (2025-04-13). National Center for Biotechnology Information. [Link]

-

Metoprolol Tartrate vs. Metoprolol Succinate ER: What Are the Differences? - GoodRx. GoodRx. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

-

CYP2D6 polymorphism and its impact on the clinical response to metoprolol: A systematic review and meta‐analysis - NIH. National Center for Biotechnology Information. [Link]

-

Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH. (2023-04-24). National Center for Biotechnology Information. [Link]

-

Metoprolol Tartrate vs. Metoprolol Succinate: A Comparison - Healthline. Healthline. [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01). National Center for Biotechnology Information. [Link]

-

Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2017-04-04). National Center for Biotechnology Information. [Link]

-

β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PubMed Central. National Center for Biotechnology Information. [Link]

-

Pharm 101: Metoprolol • LITFL • Top 200 Drugs. (2020-07-19). Life in the Fast Lane. [Link]

-

What is the mechanism of action of metoprolol (beta blocker)? - Dr.Oracle. (2025-03-25). Dr. Oracle. [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. CVPharmacology. [Link]

-

Beta-1 adrenergic receptor - Wikipedia. Wikipedia. [Link]

-

Differential stereoselective metabolism of metoprolol in extensive and poor debrisoquin ... - PubMed. National Center for Biotechnology Information. [Link]

-

Metoprolol - Wikipedia. Wikipedia. [Link]

-

Beta-blockers: Historical Perspective and Mechanisms of Action. REC: CardioClinics. [Link]

-

metoprolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PubMed Central. National Center for Biotechnology Information. [Link]

-

019962s033 Metoprolol Clinpharm BPCA - FDA. (2006-10-19). U.S. Food and Drug Administration. [Link]

-

Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - MDPI. (2023-02-26). MDPI. [Link]

-

Esmolol vs Metoprolol Comparison - Drugs.com. Drugs.com. [Link]

-

β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC. National Center for Biotechnology Information. [Link]

-

Comparison of Effect of IV Esmolol and I.V. Metoprolol For Attenuation of Pressor Response to Laryngoscopy And Intubation During - IOSR Journal. IOSR Journal of Dental and Medical Sciences. [Link]

-

Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs - JCI. (2007-09-04). Journal of Clinical Investigation. [Link]

-

Pharmacokinetic and pharmacodynamic properties of metoprolol in patients with impaired renal function - PubMed. National Center for Biotechnology Information. [Link]

-

Metoprolol vs Metoprolol Succinate ER Comparison - Drugs.com. Drugs.com. [Link]

-

PROTOCOL - ClinicalTrials.gov. ClinicalTrials.gov. [Link]

-

Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans - University of Alberta. University of Alberta. [Link]

-

Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... - ResearchGate. ResearchGate. [Link]

-

Metoprolol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

-

What is the mechanism of Metoprolol Tartrate? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (2019-02-13). MDPI. [Link]

-

Esmolol is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial - PubMed. National Center for Biotechnology Information. [Link]

-

(PDF) Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - ResearchGate. ResearchGate. [Link]

-

cAMP Accumulation Assay - Creative BioMart. Creative BioMart. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. (2025-08-10). ResearchGate. [Link]

-

Comparison of Effect of IV Esmolol and I.V. Metoprolol For Attenuation of Pressor Response to Laryngoscopy And Intubation During Elective General Surgical Procedures Under General Anaesthesia - ResearchGate. (2025-08-06). ResearchGate. [Link]

-

Radioligand Binding Assay - Creative Bioarray. Creative Bioarray. [Link]

Sources

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. droracle.ai [droracle.ai]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metoprolol - Wikipedia [en.wikipedia.org]

- 9. metoprolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ClinPGx [clinpgx.org]

- 11. mdpi.com [mdpi.com]

- 12. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. CYP2D6 polymorphism and its impact on the clinical response to metoprolol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Pharmacological profile of ortho-Metoprolol

An In-Depth Technical Guide to the Pharmacological Profile of ortho-Metoprolol

Executive Summary

Metoprolol, a cornerstone in cardiovascular therapy, is a selective β1-adrenergic receptor antagonist widely prescribed for hypertension, angina, and heart failure.[1][2][3] Chemically, the marketed drug is the para-substituted positional isomer, specifically (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol.[4] The existence of positional isomers, such as ortho-Metoprolol and meta-Metoprolol, presents an intriguing avenue for structure-activity relationship (SAR) studies, offering potential insights into receptor binding, metabolic stability, and overall pharmacological profile.

This technical guide provides a comprehensive analysis of the pharmacological profile of ortho-Metoprolol. Due to the limited volume of publicly available research specifically on this isomer, this document establishes a robust foundational profile by:

-

Detailing the well-characterized pharmacology of the clinical para-isomer as a benchmark.

-

Inferring the likely properties of ortho-Metoprolol based on established SAR principles for aryloxypropanolamine β-blockers.

-

Providing detailed, field-standard experimental protocols for the full characterization of ortho-Metoprolol, thereby outlining a clear path for future research.

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel cardiovascular agents.

Introduction to Metoprolol and its Positional Isomers

The therapeutic efficacy of β-blockers is intrinsically linked to their molecular structure. The aryloxypropanolamine scaffold is central to this class, and subtle modifications can profoundly impact selectivity, potency, and pharmacokinetic properties.

Chemical Structures: ortho- vs. para-Metoprolol

Metoprolol's structure consists of a substituted aromatic ring linked via an oxypropanolamine side chain, which is crucial for β-receptor interaction. The clinical formulation is a racemic mixture of (R)- and (S)-enantiomers of the para-isomer.[5] The ortho-isomer differs only in the substitution pattern on the phenyl ring.

Caption: Signaling pathway of β1-adrenergic receptor antagonism by Metoprolol.

Receptor Binding Affinity and Selectivity

The affinity (expressed as Ki or pKi) of a compound for its target receptor is a primary determinant of its potency. Radioligand binding assays are the gold standard for this determination.

Table 2: Receptor Binding Affinities of Metoprolol (para-isomer)

| Receptor | Affinity (pKi) | Selectivity (β1 vs β2) | Source |

|---|

| β1-Adrenoceptor | ~7.7 | ~30-fold | |[6] | β2-Adrenoceptor | ~6.2 | | |[6]

Causality and Field Insights: The ~30-fold selectivity of metoprolol for β1 over β2 receptors is the basis for its "cardioselective" classification. This minimizes off-target effects like bronchoconstriction (mediated by β2 receptors), which is a concern with non-selective β-blockers. F[1]or ortho-Metoprolol, the proximity of the bulky methoxyethyl group to the phenoxy ether linkage could create steric clashes within the β1 receptor's binding pocket, potentially reducing affinity. Conversely, it might also hinder binding at the β2 receptor, possibly altering the selectivity profile. This hypothesis requires experimental validation.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ortho-Metoprolol for human β1- and β2-adrenergic receptors.

Principle: This assay measures the ability of a test compound (ortho-Metoprolol) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) for binding to receptors in a cell membrane preparation.

-

Receptor Preparation:

-

Culture CHO or HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.

-

Harvest cells and prepare crude membrane fractions via homogenization and differential centrifugation.

-

Determine total protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Assay Setup (96-well format):

-

To each well, add:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Radioligand at a fixed concentration near its Kd value.

-

Increasing concentrations of the test compound (ortho-Metoprolol) or a reference compound (e.g., para-Metoprolol, propranolol).

-

Cell membrane preparation (20-50 µg protein/well).

-

-

Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (excess of a non-labeled antagonist like propranolol).

-

-

Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/B). The filters trap the membranes with bound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Detection:

-

Place filter mats in scintillation vials with liquid scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetic Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug determines its dosing regimen and potential for drug-drug interactions.

ADME of Metoprolol (para-isomer)

Metoprolol exhibits rapid absorption, extensive hepatic metabolism, and renal excretion of its metabolites.

Table 3: Pharmacokinetic Parameters of Metoprolol (para-isomer)

| Parameter | Value | Details | Source |

|---|

| Absorption | Rapid and complete | Bioavailability is ~50% due to extensive first-pass metabolism. | |[1][4] | Distribution | Large Vd (3.2-5.6 L/kg) | Widely distributed; crosses the blood-brain barrier. | |[1] | Metabolism | Extensive, hepatic | Primarily metabolized by the CYP2D6 enzyme. | |[1][8][9] | Excretion | ~95% of dose in urine | <5-10% excreted as unchanged drug. | |[1] | Elimination Half-life | 3-7 hours | Dependent on CYP2D6 metabolizer status. | |[1][5]

Metabolic Pathways and the Role of CYP2D6

Metabolism of metoprolol is dominated by CYP2D6, an enzyme known for its genetic polymorphism, leading to poor, intermediate, extensive, and ultra-rapid metabolizer phenotypes in the population. T[1][8]he main metabolic pathways are O-demethylation and α-hydroxylation.

Sources

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]

- 3. Metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metoprolol - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ClinPGx [clinpgx.org]

A Senior Application Scientist's Guide to the Solubility of Metoprolol in Common Laboratory Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Data Point—A Practical Perspective on Solubility

In the landscape of pharmaceutical development, solubility is not merely a physical constant; it is a cornerstone property that dictates a compound's journey from a laboratory beaker to a therapeutic reality. For a well-established active pharmaceutical ingredient (API) like 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol, understanding its solubility profile is fundamental. Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions.[1][2] It is most frequently handled in its salt forms—typically tartrate or succinate—to enhance its physicochemical properties, most notably its aqueous solubility.[3][4]

This guide moves beyond a simple recitation of data. As scientists, we must not only know what a compound's solubility is but why it behaves as it does. This document provides a detailed exploration of Metoprolol's solubility in a range of common laboratory solvents, explains the molecular principles governing these characteristics, and furnishes a robust, field-proven protocol for determining solubility experimentally. The insights herein are designed to empower researchers to make informed decisions in formulation, analytical method development, and preclinical assessment.

The Molecular Basis of Metoprolol's Solubility Profile

Metoprolol's solubility is a direct consequence of its molecular architecture. The structure features a blend of polar and non-polar moieties, making its behavior in different solvents a classic case study in physicochemical principles.[3][5]

-

Polar Functional Groups: The secondary alcohol (-OH) and the secondary amine (-NH-) groups are pivotal. They are capable of acting as both hydrogen bond donors and acceptors, facilitating strong interactions with polar protic solvents like water and alcohols.[5]

-

Ether Linkages: The two ether groups (-O-) can act as hydrogen bond acceptors, further contributing to solubility in polar solvents.[3]

-

Aromatic and Aliphatic Regions: The phenoxy ring and the isopropyl and ethyl groups introduce lipophilic (hydrophobic) character. These regions are responsible for interactions with less polar or non-polar solvents through van der Waals forces.[5][6]

-

Ionization Potential: With a pKa of approximately 9.6-9.7, the secondary amine is basic and will be protonated (ionized) in acidic to neutral aqueous media.[3] This ionization is the primary reason for the high aqueous solubility of its salt forms, a critical factor for oral bioavailability.[7]

This duality in its structure—hydrophilic sites for aqueous interaction and lipophilic regions—governs the solubility spectrum detailed below.

Quantitative and Qualitative Solubility Data of Metoprolol Salts

The following table consolidates solubility data for Metoprolol's common salt forms. It is crucial to distinguish between the tartrate and succinate forms, as their solubility profiles, while similar in some respects, are not identical.

| Solvent Class | Solvent | Metoprolol Salt Form | Qualitative Solubility | Quantitative Solubility (at 25°C unless noted) |

| Polar Protic | Water | Tartrate | Very Soluble / Freely Soluble | >1000 mg/mL[3][8] |

| Water | Succinate | Freely Soluble | Approx. 5 mg/mL (in PBS, pH 7.2)[9]; "Freely soluble"[4][10] | |

| Methanol | Tartrate | Soluble / Freely Soluble | >500 mg/mL[3][8] | |

| Methanol | Succinate | Soluble | "Soluble"[4][10] | |

| Ethanol | Tartrate | Soluble | 31 mg/mL[8] | |

| Ethanol | Succinate | Sparingly Soluble | "Sparingly soluble"[4][10] | |

| Isopropanol (2-Propanol) | Succinate | Slightly Soluble | "Slightly soluble"[4][10] | |

| Polar Aprotic | DMSO | Tartrate | Soluble | 100 mg/mL[2][8] |

| DMSO | Succinate | Soluble | Approx. 10 mg/mL[9] | |

| Dimethylformamide (DMF) | Succinate | Soluble | Approx. 2 mg/mL[9] | |

| Acetone | Tartrate | Slightly Soluble | 1.1 mg/mL[3] | |

| Acetone | Succinate | Practically Insoluble | "Practically insoluble"[4][10] | |

| Acetonitrile | Tartrate | Slightly Soluble | 0.89 mg/mL[3] | |

| Halogenated | Chloroform | Tartrate | Soluble | 496 mg/mL[3][8] |

| Dichloromethane | Succinate | Slightly Soluble | "Slightly soluble"[4][10] | |

| Non-Polar | Ethyl Acetate | Succinate | Practically Insoluble | "Practically insoluble"[4][10] |

| Heptane / Hexane | Succinate / Tartrate | Practically Insoluble | "Practically insoluble"[4][10]; 0.001 mg/mL (Hexane)[3] |

Note: Qualitative terms like "Freely Soluble" are based on USP definitions, where 1-10 parts of solvent are required to dissolve 1 part of solute.[7]

Interpreting the Data: Causality and Field Insights

-

Dominance of Polar Protic Solvents: The exceptionally high solubility of Metoprolol tartrate in water and methanol underscores the power of hydrogen bonding and the benefit of the salt form.[3][8] The succinate salt is also freely soluble in water, which is essential for the dissolution required for oral drug products.[4][10]

-

The Role of the Counter-ion: While both are highly water-soluble, subtle differences exist. The tartrate salt often exhibits higher solubility in organic solvents like chloroform compared to the succinate salt's reported insolubility in many non-polar organics.[3][4] This can be attributed to the different crystal lattice energies and the specific interactions of the tartrate and succinate counter-ions with the solvent molecules.

-

Polar Aprotic Solvents: Solubility in DMSO is substantial for both salts, making it an excellent solvent for preparing concentrated stock solutions for in vitro assays.[2][9] However, solubility drops significantly in less polar aprotic solvents like acetone and acetonitrile.[3]

-

Insolubility in Non-Polar Media: The "practically insoluble" classification in solvents like ethyl acetate and hexane is expected.[3][4] The energy required to break the strong ionic and hydrogen-bonded crystal lattice of the Metoprolol salt is far greater than the energy gained from the weak van der Waals interactions with these non-polar solvents.

The logical relationship between Metoprolol's structure and its solubility is visualized below.

Caption: Physicochemical drivers of Metoprolol solubility.

A Self-Validating Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a robust experimental protocol is non-negotiable. The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[11][12] This protocol is aligned with guidelines from regulatory bodies like the ICH and WHO for Biopharmaceutics Classification System (BCS) studies.[13][14]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value (equilibrium). This equilibrium concentration defines the solubility.

Materials and Equipment

-

This compound (specify salt form)

-

Selected laboratory solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (e.g., incubator shaker)

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low drug binding)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of Metoprolol salt that is known to be in excess of its expected solubility and add it to a vial. Expert Insight: A common starting point is to add 10-20 mg of solid to 1-2 mL of solvent. Visual confirmation of undissolved solid at the end of the experiment is a mandatory quality check.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C for general lab conditions or 37 ± 1°C for biopharmaceutical relevance).[13][15]

-

Agitate at a moderate speed (e.g., 150-200 rpm) to keep the solid suspended without creating a vortex.

-

Allow the mixture to equilibrate for a sufficient duration. Trustworthiness Check: Equilibrium time must be experimentally determined. For a new compound, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating equilibrium has been reached.[14]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker. Allow them to stand for ~30 minutes at the experimental temperature to let larger particles settle.

-

To separate the saturated solution (supernatant) from the excess solid, use centrifugation (e.g., 14,000 rpm for 15 minutes at the experimental temperature).

-

Alternatively, or in addition, use filtration. Carefully draw the supernatant using a syringe and pass it through a chemically compatible, non-binding syringe filter. Causality Note: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration. Pre-rinsing the filter with a small amount of the saturated solution can minimize drug adsorption to the filter membrane.[11]

-

-

Quantification:

-

Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of Metoprolol.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

-

Validation and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility. The relative standard deviation should ideally be less than 10%.[14]

-

After the experiment, measure the pH of the remaining aqueous solution to ensure it has not shifted significantly.

-

Report the solubility as a mean value ± standard deviation, specifying the compound form, solvent, temperature, and analytical method used.

-

The following workflow diagram illustrates this self-validating protocol.

Sources

- 1. Metoprolol Succinate | C34H56N2O10 | CID 62937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metoprolol tartrate | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]

- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. ema.europa.eu [ema.europa.eu]

- 14. who.int [who.int]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-Bisoprolol-Correcting-the-Role-of-Positional-Isomers

Abstract

This technical guide provides a detailed examination of the established synthetic routes for the β1-selective blocker, bisoprolol. It directly addresses a common misconception regarding the use of metoprolol isomers, specifically ortho-metoprolol, as a potential synthetic intermediate. Through a detailed structural and mechanistic analysis, this paper clarifies that such a conversion is synthetically unviable. Instead, this guide focuses on the industrially practiced and scientifically validated pathways for bisoprolol synthesis, beginning from key raw materials like 4-hydroxybenzyl alcohol. Detailed experimental protocols, mechanistic insights, and discussions on process optimization and impurity control are provided to serve as a comprehensive resource for professionals in pharmaceutical development and manufacturing.

Introduction: The Question of Isomeric Intermediates

Bisoprolol is a highly selective β1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions.[1] Its molecular structure, (RS)-1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol, features a specific para-substituted phenoxy ring that is crucial for its pharmacological activity.[2] Metoprolol, another important β-blocker, is structurally similar but possesses a 4-(2-methoxyethyl)phenoxy group.[3][4]

A hypothetical isomer, ortho-metoprolol, would have this 2-methoxyethyl substituent at the C2 position of the phenoxy ring. This guide begins by addressing the query of whether ortho-metoprolol could serve as a synthetic intermediate for bisoprolol. A fundamental analysis of the structures reveals that this is not a feasible pathway. The conversion would require:

-

Cleavage of a stable aryl ether bond at the ortho position.

-

Removal of the entire 2-methoxyethyl sidechain.

-

Introduction of a completely different, more complex (2-isopropoxyethoxy)methyl group at the sterically distinct para position.

Such a multi-step process involving bond cleavage, removal, and regioselective re-installation is inefficient, low-yielding, and not economically viable for pharmaceutical manufacturing. Established synthetic routes for aryloxypropanolamine β-blockers are designed for high regioselectivity from the start, targeting the desired para isomer.[5][6]

Structural Comparison

To visually clarify the synthetic challenge, the structures of the key molecules are presented below. The significant differences in the substituent and its position on the aromatic ring underscore the impracticality of the hypothesized conversion.

Caption: High-level workflow for the industrial synthesis of Bisoprolol.

Step 1: Etherification to Form the Key Phenolic Intermediate

The synthesis begins by building the characteristic side chain of bisoprolol onto a phenolic precursor.

-

Reaction: 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol.

-

Mechanism: This is an acid-catalyzed etherification. The catalyst protonates the benzylic alcohol, facilitating its departure as water and forming a stabilized benzylic carbocation. This cation is then attacked by the hydroxyl group of 2-isopropoxyethanol.

-

Catalysts: Various acid catalysts have been employed to optimize this step, which can be challenging due to potential side reactions like self-condensation. [7]Amberlyst-15, a solid-phase resin catalyst, is often cited for improving yield and purity by simplifying workup and minimizing dimer impurities. [7]* Result: The key intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol, is formed. [8]

Step 2: Epoxidation via Williamson Ether Synthesis

This step attaches the three-carbon linker that will ultimately bear the secondary amine and hydroxyl groups.

-

Reaction: The phenolic intermediate from Step 1 is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate).

-

Mechanism: This is a classic Williamson ether synthesis. [9]The base deprotonates the phenol to form a nucleophilic phenoxide ion. This ion then attacks the least hindered carbon of epichlorohydrin, displacing the chloride leaving group in an SN2 reaction to form a glycidyl ether.

-

Result: The epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, is produced. [7][8]

Step 3: Amination via Epoxide Ring-Opening